![molecular formula C9H12 B14501999 (1R,8S)-bicyclo[6.1.0]nona-3,5-diene CAS No. 63318-59-2](/img/structure/B14501999.png)
(1R,8S)-bicyclo[6.1.0]nona-3,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,8S)-bicyclo[6.1.0]nona-3,5-diene is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its structure consists of a nine-membered ring with two double bonds, making it a versatile compound for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,8S)-bicyclo[6.1.0]nona-3,5-diene typically involves cycloaddition reactions. One common method is the [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine to alkynes, catalyzed by cobalt (I) acetylacetonate in the presence of zinc and zinc iodide . This method yields the desired compound in high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used in research settings. the synthetic routes mentioned above can be scaled up for larger production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,8S)-bicyclo[6.1.0]nona-3,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions with halogens, such as bromine or chlorine, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(1R,8S)-bicyclo[6.1.0]nona-3,5-diene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1R,8S)-bicyclo[6.1.0]nona-3,5-diene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S,8R)-9-(benzenesulfonyl)-2-bromo-9-azabicyclo[6.1.0]nona-3,5-diene
- 9-Oxabicyclo[3.3.1]nona-2,6-diene
Uniqueness
(1R,8S)-bicyclo[6.1.0]nona-3,5-diene is unique due to its specific stereochemistry and the presence of two double bonds within a nine-membered ring. This structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
63318-59-2 |
|---|---|
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
(1S,8R)-bicyclo[6.1.0]nona-3,5-diene |
InChI |
InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h1-4,8-9H,5-7H2/t8-,9+ |
Clé InChI |
ZPFRVUXILWRGLE-DTORHVGOSA-N |
SMILES isomérique |
C1C=CC=CC[C@@H]2[C@H]1C2 |
SMILES canonique |
C1C=CC=CCC2C1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(3-Fluoro-4-methylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14501926.png)
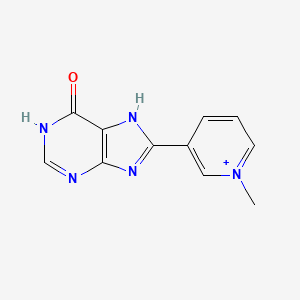
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one)](/img/structure/B14501935.png)
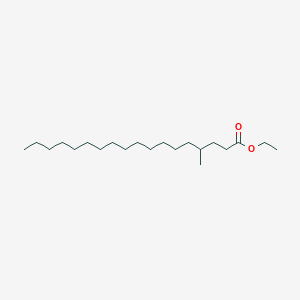
![{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14501944.png)
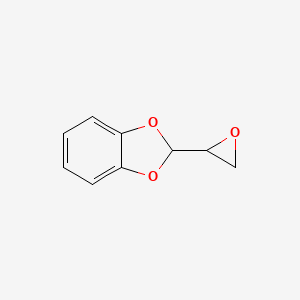

![1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14501970.png)
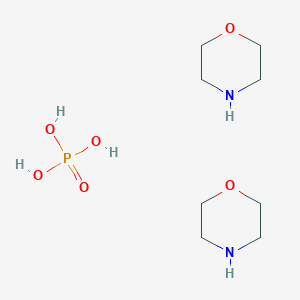

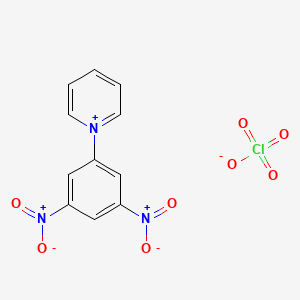
![Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate](/img/structure/B14502001.png)

